molecular formula C13H8BrCl2NO B5564074 N-(3-bromophenyl)-3,4-dichlorobenzamide

N-(3-bromophenyl)-3,4-dichlorobenzamide

Cat. No. B5564074
M. Wt: 345.0 g/mol
InChI Key: JCJDNKWLJSANHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions to introduce the desired substituents into the benzamide structure. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction to determine the crystal structure, showcasing how substituents influence the overall molecular conformation. For instance, studies on similar compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, reveal planar molecules held together by intermolecular hydrogen bonding, indicative of the potential structural characteristics of N-(3-bromophenyl)-3,4-dichlorobenzamide (Jethmalani et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can provide insights into the reactivity and interaction with other chemicals. For instance, the reactivity of 1-chloro-3-phenyldiazirines, which can further react to afford mixtures of bromo- and chloro-phenyldiazirines, might reflect on the chemical behavior of N-(3-bromophenyl)-3,4-dichlorobenzamide under similar conditions (Martinů & Dailey, 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystalline form, can be determined through methods like differential scanning calorimetry and solubility tests. Studies on conformational polymorphism in similar compounds highlight the importance of molecular structure on the physical properties, such as stability and solubility (Bashkirava et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential aspects. For compounds like N-(3-bromophenyl)-3,4-dichlorobenzamide, analyses such as NMR, IR spectroscopy, and mass spectrometry can provide detailed insights into the chemical environment and potential reactivity patterns (Zhang, 2020).

Scientific Research Applications

Antifungal Properties

N-(3-bromophenyl)-3,4-dichlorobenzamide and its derivatives have been studied for their antifungal properties. Research has shown that these compounds display broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests their potential use in treating fungal infections (Buchta et al., 2004).

Environmental Fate and Degradation

The environmental fate of structurally related benzonitrile herbicides, including N-(3-bromophenyl)-3,4-dichlorobenzamide, has been a subject of interest. These compounds are used in agriculture and public areas, and their degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms are significant for environmental studies (Holtze et al., 2008).

Reaction Mechanisms

Studies have also been conducted on the reaction mechanisms involving N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives. These studies explore the formation of various compounds through different reaction pathways, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Martinů et al., 2006).

Herbicidal and Pesticidal Applications

N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives have been identified as having potential utility as herbicides and pesticides. They have been shown to be effective against various types of weeds and may have applications in different agricultural settings (Viste et al., 1970).

Safety and Hazards

The safety and hazards associated with similar compounds can be found in their respective safety data sheets . For instance, 3-Bromobenzyl bromide is known to cause severe skin burns and eye damage .

properties

IUPAC Name

N-(3-bromophenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJDNKWLJSANHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.